![molecular formula C11H16N2 B13269732 (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13269732.png)
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound that features a cyclopropylmethyl group attached to a 2-(pyridin-2-yl)ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(pyridin-2-yl)ethylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A related compound with a similar structure but lacking the cyclopropylmethyl group.
N-Methyl-N,N-bis(2-pyridylethyl)amine: Another similar compound with different substituents.
Uniqueness
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C11H16N2/c1-2-7-13-11(3-1)6-8-12-9-10-4-5-10/h1-3,7,10,12H,4-6,8-9H2 |
InChI Key |
GNBDUGVANNAGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


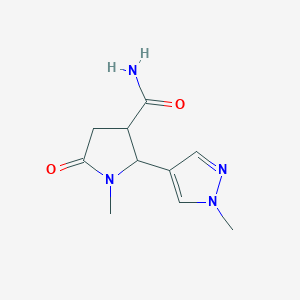
![7-Isopropyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13269660.png)
![1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13269667.png)
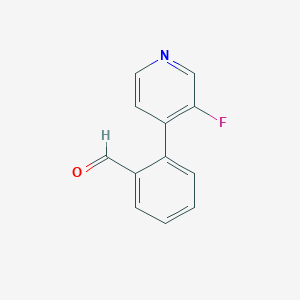
![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
![1-[(Nonan-2-yl)amino]propan-2-ol](/img/structure/B13269680.png)
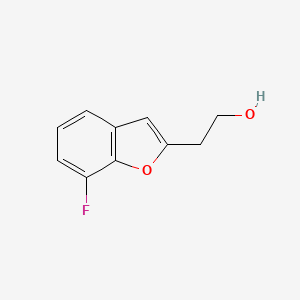
![1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde](/img/structure/B13269697.png)
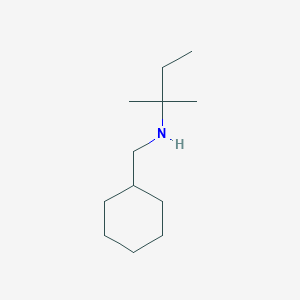
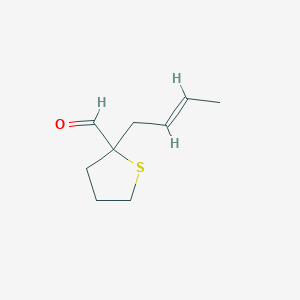
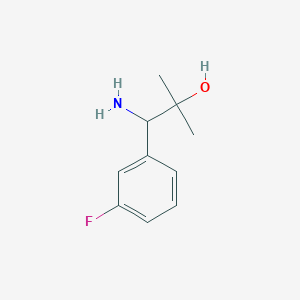
![4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13269721.png)
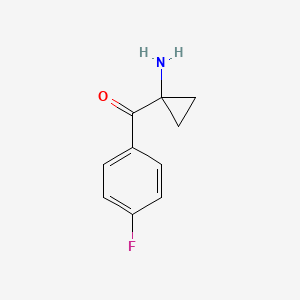
![2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B13269751.png)
